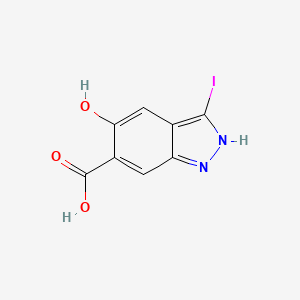

1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-

Description

Significance of Indazole Scaffolds in Modern Chemical Research

Indazole scaffolds are of paramount importance in contemporary chemical research, primarily due to their prevalence in a multitude of biologically active molecules. nih.gov The unique arrangement of nitrogen atoms within the indazole ring system allows for diverse intermolecular interactions, making it an attractive pharmacophore for drug design. derpharmachemica.com Researchers have successfully incorporated the indazole moiety into compounds targeting a variety of enzymes and receptors. chemimpex.com Consequently, indazole derivatives have found applications as anti-inflammatory, and anti-cancer agents, among others. derpharmachemica.comchemimpex.com The stability of the indazole ring and its susceptibility to functionalization at various positions make it a versatile building block in organic synthesis. chemimpex.com

Overview of Halogenated and Hydroxylated Indazole Derivatives

The introduction of halogen and hydroxyl substituents onto the indazole scaffold significantly influences the molecule's properties and biological activity.

Halogenated Indazoles: Halogenation, particularly iodination, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. The introduction of an iodine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. chim.it In the context of indazoles, iodination at the C3 position is a well-established synthetic transformation. chim.itgoogle.com 3-Iodoindazoles serve as crucial intermediates for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules. google.com

Hydroxylated Indazoles: The presence of a hydroxyl group can significantly impact a molecule's polarity, solubility, and ability to form hydrogen bonds. These interactions are often critical for a drug's binding to its target protein. Hydroxylated indazoles are therefore of great interest in drug discovery. The position of the hydroxyl group on the indazole ring can fine-tune the compound's electronic properties and biological activity.

Research Context of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-

While specific research focusing exclusively on 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile chemical intermediate. The combination of a carboxylic acid, a hydroxyl group, and an iodine atom on the indazole framework presents multiple opportunities for synthetic elaboration and the exploration of novel chemical space.

The carboxylic acid at the 6-position provides a handle for amide bond formation or other modifications. The hydroxyl group at the 5-position can influence the molecule's electronic properties and serve as a site for further derivatization. The iodine atom at the 3-position is a key functional group for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions.

Given the established importance of substituted indazoles, this particular compound represents a promising building block for the synthesis of new chemical entities with potential therapeutic applications. A plausible synthetic route to this compound could involve the direct iodination of a 5-hydroxy-1H-indazole-6-carboxylic acid precursor. The synthesis of a closely related compound, methyl 3-iodo-1H-indazole-6-carboxylate, has been achieved by reacting methyl 1H-indazole-6-carboxylate with iodine in the presence of a base, suggesting a feasible pathway for the introduction of the iodine atom. guidechem.com

Table 1: Key Functional Groups and Their Significance

| Functional Group | Position | Potential Role in Chemical Synthesis and Research |

| Carboxylic Acid | 6 | Amide coupling, esterification, further derivatization. |

| Hydroxyl Group | 5 | Influences electronic properties, potential for etherification or other modifications. |

| Iodine | 3 | Key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents. |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-iodo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O3/c9-7-3-2-6(12)4(8(13)14)1-5(3)10-11-7/h1-2,12H,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDKQWHUYKIPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C(NN=C21)I)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-82-7 | |

| Record name | 5-Hydroxy-3-iodo-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Spectroscopic and Structural Elucidation Studies of 1h Indazole 6 Carboxylic Acid, 5 Hydroxy 3 Iodo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of substituted indazoles, providing detailed information about the molecular framework and enabling the unambiguous differentiation between potential isomers. For 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, both ¹H and ¹³C NMR would be critical for confirming the substitution pattern on the bicyclic ring system.

In ¹H NMR spectroscopy, the protons on the aromatic ring, the N-H proton of the indazole ring, and the acidic protons of the hydroxyl and carboxylic acid groups would each produce distinct signals. The two aromatic protons would appear as singlets due to their isolated positions on the benzene (B151609) ring. The N-H proton typically appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. Similarly, the O-H protons of the phenolic and carboxylic acid groups are expected to be broad and their positions variable; they can be confirmed by D₂O exchange experiments, where these peaks would disappear.

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. researchgate.net The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the indazole ring system. The carbonyl carbon of the carboxylic acid would be observed at the lowest field (typically 165-185 ppm). The carbon atom attached to the iodine (C3) would show a significant upfield shift compared to an unsubstituted C3 carbon due to the heavy atom effect of iodine. Carbons bonded to the hydroxyl group (C5) and the carboxylic acid group (C6) would be deshielded.

NMR is particularly powerful in distinguishing between N1 and N2 isomers in indazole derivatives. researchgate.netscispace.com Although the "1H" designation specifies the tautomeric form, NMR would be the definitive technique to confirm this, as the chemical shifts, particularly of the C3, C7a, and C7 carbons, differ characteristically between the two isomers. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H4 | ~7.5 - 7.8 | s | Aromatic proton adjacent to the hydroxyl group. |

| H7 | ~7.8 - 8.1 | s | Aromatic proton adjacent to the pyrazole (B372694) ring. |

| NH (Indazole) | ~13.0 - 14.0 | br s | Broad signal, position is solvent dependent. |

| OH (Phenol) | ~9.0 - 10.0 | br s | Disappears on D₂O exchange. |

| OH (Carboxylic Acid) | ~12.0 - 13.0 | br s | Very broad, disappears on D₂O exchange. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | ~168 - 172 | Carboxylic acid carbonyl carbon. |

| C5 | ~150 - 155 | Carbon bearing the hydroxyl group. |

| C3a, C7a | ~120 - 145 | Bridgehead carbons. |

| C4, C6, C7 | ~110 - 130 | Aromatic carbons. |

| C3 | ~85 - 95 | Carbon bearing the iodine atom (shielded). |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, these methods would confirm the presence of the O-H, N-H, C=O, C=C, C-N, and C-I bonds.

The FT-IR spectrum is expected to be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Superimposed on this broad band, the N-H stretch of the indazole ring and the O-H stretch of the phenolic group would likely appear. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700 cm⁻¹. The asymmetric and symmetric vibrations of the carboxylate group in a related compound, 1H-indazole-6-carboxylic acid, have been identified at 1683 and 1423 cm⁻¹, respectively. mdpi.com Aromatic C=C stretching vibrations would appear in the 1450-1620 cm⁻¹ region. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations and the C=C and C=N bonds of the indazole system would produce strong signals, providing a characteristic fingerprint for the molecule.

Table 3: Predicted Vibrational Frequencies for 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Phenol) | ~3200 - 3500 | Weak | Medium, Broad |

| N-H stretch (Indazole) | ~3100 - 3300 | Weak | Medium, Broad |

| O-H stretch (Carboxylic Acid) | ~2500 - 3300 | Weak | Strong, Very Broad |

| C=O stretch (Carboxylic Acid) | ~1680 - 1710 | Medium | Strong |

| C=C / C=N stretch (Aromatic/Indazole) | ~1450 - 1620 | Strong | Medium-Strong |

| C-O stretch (Phenol) | ~1200 - 1260 | Medium | Strong |

| C-I stretch | <600 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. nih.gov

For 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₈H₅IN₂O₃. The calculated exact mass would be compared to the experimentally measured value to provide unambiguous confirmation of the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would provide valuable structural information. The molecular ion peak (M⁺) would be expected to be prominent. A characteristic isotope pattern for iodine (one isotope, ¹²⁷I) would be observed for all iodine-containing fragments. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ peak.

Loss of formic acid (HCOOH) or a carboxyl group (•COOH), leading to [M-46]⁺ or [M-45]⁺ fragments, respectively.

Loss of an iodine atom (•I) , a common fragmentation for iodo-aromatics, resulting in a significant [M-127]⁺ peak.

Decarbonylation , with the loss of carbon monoxide (CO) from the pyrazole or phenolic moiety.

Table 4: Predicted Key Mass Spectrometry Fragments for 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-

| m/z (Predicted) | Fragment Ion | Plausible Origin |

|---|---|---|

| 317.94 | [C₈H₅IN₂O₃]⁺ | Molecular Ion (M⁺) |

| 272.94 | [M - COOH]⁺ | Loss of carboxyl group |

| 190.98 | [M - I]⁺ | Loss of iodine atom |

| 145.98 | [M - I - COOH]⁺ | Sequential loss of iodine and carboxyl group |

| 127.00 | [I]⁺ | Iodine cation |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- could be grown, this technique would provide unequivocal proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indazole ring system. It would also definitively establish the substitution pattern on the aromatic ring. A key aspect of the solid-state structure would be the extensive network of intermolecular hydrogen bonds. mdpi.com It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers (O-H···O) with neighboring molecules. mdpi.com Furthermore, the indazole N-H group and the phenolic O-H group would act as hydrogen bond donors, likely interacting with the carbonyl oxygen or the pyrazole nitrogen atoms of adjacent molecules, creating a complex and stable three-dimensional supramolecular architecture. scispace.commdpi.com This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions in a biological context.

Computational and Theoretical Investigations of 1h Indazole 6 Carboxylic Acid, 5 Hydroxy 3 Iodo

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical methods are fundamental to characterizing the electronic nature of the molecule, providing a detailed picture of electron distribution and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecular systems. For 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional structure that corresponds to the minimum energy state.

Table 1: Representative Predicted Ground State Properties from DFT Calculations

| Property | Predicted Value/Description |

| Optimized Geometry | Planar indazole ring with substituents. |

| Key Bond Lengths (Å) | C-I: ~2.10, O-H (hydroxyl): ~0.97, C=O (carboxyl): ~1.21 |

| Key Bond Angles (°) | C2-C3-I: ~128°, C4-C5-O: ~125° |

| Mulliken Atomic Charges | O (hydroxyl/carboxyl) < 0, N < 0, I ~ 0, H (hydroxyl) > 0 |

| Dipole Moment (Debye) | Expected to be significant due to polar functional groups. |

Note: The values in this table are illustrative and based on typical DFT results for similar substituted heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

For 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the hydroxyl group, while the LUMO may be distributed over the pyrazole (B372694) ring and the electron-withdrawing carboxylic acid group. DFT calculations can provide precise energy values for these orbitals. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species. asianresassoc.org

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors

| Parameter | Formula | Typical Predicted Value |

| HOMO Energy | EHOMO | ~ -6.5 eV |

| LUMO Energy | ELUMO | ~ -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.5 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 4.0 eV |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.2 eV |

Note: These values are representative and would be specifically determined via DFT calculations for the molecule of interest.

Conformational Analysis and Tautomerism Studies

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the nitrogen in the pyrazole ring. beilstein-journals.org Computational studies consistently show that for most NH-indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.net DFT and ab initio calculations can quantify this energy difference, confirming the predominance of the 1H form for 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-.

Additionally, the presence of the 5-hydroxy group introduces the possibility of keto-enol tautomerism. Theoretical calculations can be used to model the enol (5-hydroxy) and keto (5-oxo) forms and determine their relative energies. nih.govresearchgate.net For aromatic systems, the hydroxy form is generally overwhelmingly favored due to the preservation of aromaticity.

Conformational analysis focuses on the rotation around single bonds, particularly concerning the carboxylic acid group. By calculating the potential energy surface as a function of the dihedral angle of the C-C-O-H bond, the most stable orientation of the carboxyl group relative to the indazole ring can be identified.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. nih.gov From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. nih.gov These theoretical values, when compared to experimental data, can confirm the proposed structure and help assign specific peaks. nih.gov For 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, calculations would predict the chemical shifts for the aromatic protons, the acidic protons of the NH, OH, and COOH groups, and all carbon atoms in the structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.govrsc.orgresearchgate.net By calculating the energies of vertical electronic excitations from the ground state to various excited states, the absorption maxima (λ_max) can be determined. researchgate.net The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. youtube.com For this indazole derivative, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated aromatic system. rsc.org

Table 3: Sample Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value/Description |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H: 7.0-8.0, NH: >10, OH/COOH: variable, >5 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic C: 110-145, C=O: >160, C-I: <90 |

| UV-Vis | λ_max (nm) | Multiple bands predicted, typically in the 250-350 nm range, corresponding to π → π* transitions. |

Note: Predicted NMR shifts are relative to a standard like TMS. Actual values depend on the solvent and computational level.

Reaction Mechanism Elucidation via Computational Modeling

Theoretical chemistry is a powerful tool for investigating reaction mechanisms, providing insights into pathways that are difficult to probe experimentally. For reactions involving 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, such as its synthesis or subsequent functionalization (e.g., Suzuki or Heck couplings at the iodo position), computational modeling can be invaluable. nih.govgoogle.comrsc.org

DFT calculations can be used to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov By calculating the energies of these stationary points, the activation energy barriers for different potential pathways can be determined, allowing for the identification of the most favorable reaction mechanism. nih.gov For instance, modeling the iodination of the parent indazole could elucidate the role of the base and the nature of the electrophilic substitution. chim.itmdpi.com

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (often modeled in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solution. asianresassoc.orgprimescholars.com

An MD simulation of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- in a solvent like water or DMSO would involve placing the molecule in a box filled with explicit solvent molecules. The simulation then tracks the movements and interactions of all atoms over time based on a force field. This approach can reveal detailed information about the solvation shell around the molecule, identifying specific hydrogen bonding patterns between the solute's hydroxyl, carboxyl, and NH groups and the solvent molecules. primescholars.comresearchgate.net MD simulations are also used to explore intermolecular interactions between multiple indazole molecules, which is crucial for understanding crystal packing and solid-state properties. nih.gov Techniques like Hirshfeld surface analysis can be applied to computational or crystallographic data to quantify the various noncovalent interactions contributing to the crystal structure. researchgate.net

Reactivity Profile and Mechanistic Studies of 1h Indazole 6 Carboxylic Acid, 5 Hydroxy 3 Iodo

Functional Group Transformations and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in tuning the molecule's physicochemical properties, such as solubility and lipophilicity, and for creating libraries of compounds for biological screening.

Esterification: The carboxylic acid can be readily converted to its corresponding ester. For instance, the synthesis of the methyl ester of the related 3-iodo-1H-indazole-6-carboxylic acid is achieved by reacting the parent indazole-6-carboxylic acid methyl ester with iodine in the presence of sodium hydroxide (B78521) in methanol. guidechem.com This indicates that direct esterification of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- can be performed using standard methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by using alkylating agents like alkyl halides in the presence of a base.

Amidation: The formation of amide bonds is one of the most frequent reactions in medicinal chemistry. researchgate.net The carboxylic acid of the title compound can be coupled with a wide variety of primary and secondary amines to form the corresponding amides. This typically requires the activation of the carboxylic acid. Common methods involve the use of coupling reagents that convert the hydroxyl of the carboxylic acid into a good leaving group. luxembourg-bio.com A variety of reagents and protocols have been developed for this purpose, with choices depending on the specific amine's reactivity, especially for electron-deficient or sterically hindered amines. researchgate.netnih.gov

Common Amide Coupling Reagents and Conditions

| Coupling Reagent System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| EDC / HOBt / DMAP | DIPEA | Acetonitrile | Room Temp. | Effective for electron-deficient amines. nih.gov |

| HATU | DIPEA | DMF | Room Temp. | Widely used for routine amide coupling. nih.govgrowingscience.com |

| DCC / DMAP | - | Various | - | A classic method; the byproduct DCU is often insoluble. luxembourg-bio.com |

This table is interactive and represents common conditions for amide coupling reactions.

Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C-5 position is another key site for functionalization. Its nucleophilic character allows for reactions such as etherification and esterification (O-acylation).

Etherification: The hydroxyl group can be converted into an ether by reaction with an electrophile, such as an alkyl halide or tosylate, under basic conditions. The base (e.g., NaH, K₂CO₃) deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with the alkylating agent. This transformation is valuable for introducing a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Esterification (O-acylation): The hydroxyl group can also be acylated to form an ester. Chemoselective O-acylation in the presence of other nucleophilic groups (like the N-H of the indazole or an amine) can be challenging. However, under acidic conditions, amine functionalities are protonated, which deactivates them towards acylation, allowing for selective reaction at the hydroxyl group. nih.gov Reagents like acyl chlorides or anhydrides in solvents such as anhydrous trifluoroacetic acid (CF₃CO₂H) can facilitate this transformation. nih.gov The principle "acidity favors O-acylation, while alkalinity favors N-acylation" is a useful guide. nih.gov

Synthetic Utility of the Iodo Substituent (e.g., Cross-Coupling Reactions like Suzuki Coupling)

The iodine atom at the C-3 position is a particularly valuable synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl. thieme-connect.dewikipedia.org

Suzuki-Miyaura Coupling: This is a versatile reaction for forming C-C bonds by coupling the 3-iodoindazole with an organoboron compound (e.g., a boronic acid or ester). nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like Na₂CO₃ or K₂CO₃. nih.gov Microwave irradiation can be used to expedite the reaction. nih.gov This method allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C-3 position. Studies on related 5-bromo-3-iodoindazoles have shown that the C-3 iodo position is more reactive than the C-5 bromo position, allowing for selective and sequential couplings. thieme-connect.de

Sonogashira Coupling: The 3-iodo substituent can be coupled with terminal alkynes in the Sonogashira reaction, which employs a palladium catalyst and a copper co-catalyst. thieme-connect.dewikipedia.orgresearchgate.net This reaction is an efficient method for synthesizing 3-alkynylindazoles, which are important precursors for various derivatives. researchgate.netmdpi.com For the reaction to proceed efficiently at the C-3 position, protection of the N-1 hydrogen of the indazole ring is often necessary to prevent side reactions. researchgate.netmdpi.com

Heck Coupling: The Heck reaction involves the coupling of the 3-iodoindazole with an alkene, such as methyl acrylate, to form a new C-C bond with vinylation at the C-3 position. researchgate.netbeilstein-journals.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes like Pd(OAc)₂ and requires a base. researchgate.netnih.gov The Heck reaction provides a route to 3-vinylindazoles, which are key intermediates for other derivatives. nih.govresearchgate.net

Representative Cross-Coupling Reactions at the 3-Iodo Position

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) or Pd(II) catalyst, Base | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; N-protection often required. thieme-connect.deresearchgate.net |

This table is interactive and summarizes key cross-coupling reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Core

The indazole ring system itself can undergo substitution reactions, although the regioselectivity is heavily influenced by the existing substituents and the reaction conditions.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indazole core is subject to electrophilic aromatic substitution. The directing effect of the existing substituents determines the position of the incoming electrophile. lumenlearning.comwikipedia.orgunizin.org

The 5-hydroxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density by resonance. wikipedia.orgunizin.org It directs incoming electrophiles to the C-4 and C-6 positions. However, the C-6 position is already occupied by the carboxylic acid.

The 6-carboxylic acid group is a deactivating, meta-directing group, withdrawing electron density from the ring. unizin.org It directs incoming electrophiles to the C-5 and C-7 positions.

The fused pyrazole (B372694) ring acts as a deactivating group.

Nucleophilic Substitution (N-Alkylation/N-Arylation): The indazole core possesses two nitrogen atoms that can act as nucleophiles, leading to N-alkylation or N-arylation. Direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products. nih.govnih.gov The regioselectivity of this reaction is highly dependent on the substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used. nih.govbeilstein-journals.org For instance, studies have shown that electron-withdrawing groups at the C-7 position can confer excellent N-2 regioselectivity. nih.gov The N-1 tautomer is generally more thermodynamically stable than the N-2 tautomer. nih.govresearchgate.net Reactions with formaldehyde (B43269) in acidic media have been shown to selectively form N-1 substituted (1H-indazol-1-yl)methanol derivatives. nih.gov

Photoreactivity and Photophysical Processes

The photophysical and photochemical properties of indazole derivatives are of interest for applications in fluorescent probes and materials science. researchgate.net The extended π-system of the indazole core allows for the absorption and emission of light.

Substituents on the indazole ring can significantly influence its photophysical properties, such as absorption maxima, fluorescence quantum yields, and fluorescence lifetimes. nih.gov The introduction of heavy atoms like iodine can influence these properties through the heavy-atom effect, potentially promoting intersystem crossing from the singlet excited state to the triplet state and quenching fluorescence. beilstein-journals.org

Under UV irradiation, 1H-indazoles can undergo photochemical transformations. For example, it has been demonstrated that 1H-indazoles can be converted to benzimidazoles through a process involving an initial photochemical tautomerization to the 2H-indazole isomer, followed by rearrangement. nih.gov This reactivity highlights that the compound may not be entirely stable under prolonged exposure to UV light. The specific photoreactivity of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- would depend on the interplay of its substituents on the excited state potential energy surface.

Derivatization and Analogue Design Strategies Based on 1h Indazole 6 Carboxylic Acid, 5 Hydroxy 3 Iodo

Synthesis of Libraries of Substituted Indazole Analogues

The synthesis of diverse libraries of analogues from the 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- scaffold is crucial for exploring structure-activity relationships. The presence of the iodo group at the 3-position is particularly advantageous, as it serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. dntb.gov.ua This palladium-catalyzed reaction allows for the efficient introduction of a wide range of aryl and heteroaryl substituents, enabling the generation of large, focused libraries of 3-substituted indazole derivatives.

Furthermore, the carboxylic acid at the 6-position and the hydroxyl group at the 5-position provide additional points for diversification. The carboxylic acid can be converted into a variety of amides, esters, and other functional groups through standard amide coupling techniques. dntb.gov.ua The hydroxyl group can be alkylated or acylated to introduce further structural diversity. By systematically combining modifications at these three positions (C3, C5, and C6), combinatorial libraries of indazole analogues can be constructed.

Key Synthetic Transformations for Library Synthesis:

| Position | Functional Group | Potential Reactions for Diversification |

| C3 | Iodo | Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, Stille coupling |

| C5 | Hydroxyl | Etherification (e.g., Williamson ether synthesis), Esterification |

| C6 | Carboxylic Acid | Amide bond formation, Esterification, Reduction to alcohol |

These synthetic strategies have been extensively utilized in the development of various indazole-based compounds, highlighting the robustness of these methods for creating chemical libraries. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

In drug design, scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with improved properties. nih.govnih.gov These techniques involve replacing the core structure (scaffold) or specific functional groups of a molecule with alternatives that maintain or improve biological activity while potentially enhancing synthetic accessibility, potency, or pharmacokinetic profiles. nih.govresearchgate.net

For the 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- scaffold, several bioisosteric replacements could be considered:

Indazole Core: The 1H-indazole ring itself could be replaced by other bicyclic heteroaromatic systems such as benzimidazole, indole, or benzotriazole. This "scaffold hop" aims to identify new core structures that can present the key pharmacophoric features in a similar spatial arrangement. researchgate.net

Carboxylic Acid: The carboxylic acid group is often replaced with bioisosteres like tetrazole, hydroxamic acid, or acyl sulfonamide to modulate acidity, metabolic stability, and cell permeability.

Hydroxyl Group: The phenolic hydroxyl group can be replaced by bioisosteres such as an amine, thiol, or a small amide to alter its hydrogen bonding capabilities and electronic properties.

Iodo Group: While the iodo group is primarily a synthetic handle, in a final compound it could be replaced by other halogens (Br, Cl) or small lipophilic groups (methyl, trifluoromethyl) to fine-tune steric and electronic interactions within a binding pocket.

These strategies are guided by computational and data-driven methods to identify suitable replacements that preserve the key molecular interactions necessary for biological activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Targeted Research Applications

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For indazole derivatives, extensive SAR studies have been conducted across various biological targets, revealing key principles for designing potent and selective compounds. dntb.gov.uanih.govnih.gov

The 1H-indazole scaffold is often found to be a necessary component for activity. nih.gov Modifications at different positions on the ring can have a profound impact on potency and selectivity. For instance, in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), the 1H-indazole scaffold was identified as a key pharmacophore, with substituents at the 4- and 6-positions largely influencing inhibitory activity. nih.gov Similarly, for p21-activated kinase 1 (PAK1) inhibitors, the substitution of an appropriate hydrophobic ring and the introduction of a hydrophilic group were found to be critical for activity and selectivity. nih.gov

Summary of SAR Findings for Indazole Derivatives against Various Targets:

| Target | Key Structural Requirements | Reference |

| IDO1 Inhibitors | 1H-indazole scaffold is essential. Substituents at the 4- and 6-positions significantly affect activity. | nih.gov |

| PAK1 Inhibitors | Appropriate hydrophobic ring in the deep back pocket. Hydrophilic group in the bulk solvent region. | nih.gov |

| CRAC Channel Blockers | The specific regiochemistry of an amide linker at the 3-position is critical for activity. | nih.gov |

| Anticancer Agents | N1-alkylation and 3-carboxamide moieties are common features in potent compounds. | dntb.gov.ua |

These studies underscore the importance of systematic derivatization to probe the chemical space around the indazole core to optimize interactions with a specific biological target.

The pattern of substitution on the indazole ring directly influences how a molecule is recognized by its biological target. Molecular recognition is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and steric complementarity.

Hydrogen Bonding: The N1-H of the indazole ring and the 5-hydroxyl group of the parent compound can act as hydrogen bond donors. The nitrogen at position 2, the carbonyl of the carboxylic acid, and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Modifying or replacing these groups alters the molecule's hydrogen bonding potential, which can be critical for anchoring the ligand in the binding site of a protein.

Hydrophobic and Aromatic Interactions: The benzene (B151609) portion of the indazole ring provides a surface for hydrophobic and π-stacking interactions. Introducing aryl or other hydrophobic groups, for example at the 3-position via Suzuki coupling, can lead to new, favorable interactions with hydrophobic pockets in a target protein. nih.gov

Docking models have shown that effective interactions of 1H-indazoles with key residues in a target's binding site are crucial for their inhibitory activities. nih.gov

From the extensive research on indazole derivatives, several key ligand design principles have emerged:

The Primacy of the Indazole Core: The 1H-indazole ring is often a privileged scaffold that serves as an excellent foundation for building high-affinity ligands. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it an effective pharmacophore for a variety of targets. nih.govmdpi.com

Vectorial Derivatization: The indazole scaffold provides distinct vectors for chemical modification. The C3 position is frequently used to introduce substituents that project into solvent-exposed regions or deep hydrophobic pockets of a binding site. The C5 and C6 positions are often modified to fine-tune solubility, cell permeability, and interactions with the outer regions of a binding site.

Regiochemistry is Critical: The precise placement of functional groups is often non-negotiable for activity. As seen with indazole-3-carboxamides acting as CRAC channel blockers, the isomeric indazole-X-carboxamide was inactive, demonstrating that the specific connectivity and orientation of a substituent can be the deciding factor for biological function. nih.gov

By applying these principles, medicinal chemists can more rationally design novel indazole-based ligands with desired biological activities and improved therapeutic potential.

Exploration of Biological Target Interactions and Mechanistic Insights Non Clinical Focus

Investigation of Protein-Ligand Binding Mechanisms of Indazole Derivatives

The indazole ring system is recognized as a bioisostere of adenine, which allows it to effectively bind to the ATP-binding sites of various proteins, particularly kinases. semanticscholar.org The binding mechanisms of indazole derivatives have been elucidated through structural studies, revealing key interactions that govern their affinity and selectivity.

Indazole derivatives frequently act as ATP competitive inhibitors, occupying the ATP binding pocket located in the cleft between the N- and C-lobes of kinases. nih.gov Molecular docking and crystal structure analyses have shown that the indazole nucleus plays a crucial role in forming hydrogen bonds with the hinge region residues of the kinase. For instance, in Aurora kinase A, the indazole moiety forms hydrogen bonds with the hinge residues Glu211 and Ala213, which is a critical factor for its inhibitory potency. nih.gov Similarly, simulations suggest that the hydrogen bonding interaction through the indazole nitrogen is optimal for binding to JNK3. nih.gov

Beyond the hinge region, interactions with other parts of the binding pocket are vital for affinity and selectivity. These include interactions with hydrophobic pockets (I and II), the P-loop, and peripheral residues. nih.gov The nature and position of substituents on the indazole scaffold can significantly influence these interactions. For example, a phenyl linker between an amide group and the indazole core is crucial for both hinge binding and engaging with a hydrophobic pocket. nih.gov Theoretical investigations on arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase confirmed that these compounds can efficiently bind into the kinase pocket. nih.gov Their poses are stabilized by a combination of hydrogen bonds, π–π stacking, π–cation, and other hybrid interactions with key amino acids like Ala866, Lys868, Glu885, and Phe918. nih.gov

| Target Protein | Indazole Derivative Type | Key Interactions | Reference |

|---|---|---|---|

| JNK3 / p38α | Thiophene-indazole scaffold | ATP-competitive inhibition; H-bonding with hinge residues; interactions with hydrophobic pockets I and II, P-loop. | nih.gov |

| Aurora Kinase A | Indazole-3-carboxamide | H-bonding of indazole with hinge residues (Glu211, Ala213); sulfonyl group H-bond with Lys141; carboxylic acid H-bond with Thr217 and Arg220. | nih.gov |

| VEGFR2 Kinase | Arylsulphonyl indazoles | H-bonds, π–π stacking, π–cation, and hybrid interactions with Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. | nih.gov |

| GSK-3β | 1H-indazole-3-carboxamide | Binds to the ATP binding site. | nih.gov |

Enzymatic Inhibition Studies (e.g., Kinases, Phosphatases, other relevant enzymes)

The indazole scaffold is a prominent feature in a multitude of enzyme inhibitors, reflecting its versatility in targeting diverse enzyme families. researchgate.nettaylorandfrancis.com Extensive research has focused on indazole derivatives as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. rsc.org

Kinase Inhibition: Indazole derivatives have been developed as potent inhibitors of both tyrosine kinases and serine/threonine kinases. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies have enabled the optimization of these compounds to achieve high potency and selectivity. For example, certain thiophene-indazole compounds show selectivity for JNK3 over other kinases like JNK1 and p38α. nih.gov Other derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. nih.govnih.gov A series of 1H-indazole derivatives showed strong potency against EGFR kinases, with IC50 values in the low nanomolar range. nih.gov Furthermore, 3-aryl-indazole 5- and 7-carboxylic acids have been identified as novel inhibitors of the protein kinase CK2, where the carboxyl group was shown to be crucial for the inhibitory activity. semanticscholar.org

Inhibition of Other Enzymes: Beyond kinases, indazole derivatives have shown inhibitory activity against other classes of enzymes. Guided by structure-based drug design, a novel class of indazole derivatives was discovered to be excellent inhibitors of bacterial DNA Gyrase B, an important antibacterial target. nih.gov These compounds demonstrated potent enzymatic and antibacterial activity against several Gram-positive pathogens. nih.gov In the context of neurodegenerative diseases, certain indazole derivatives have been synthesized and found to be potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. monash.edu Additionally, a series of (aza)indazole compounds were developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. tandfonline.com

| Indazole Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (Compound 99) | FGFR1 | 2.9 nM | nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (Compound 102) | FGFR1 | 30.2 ± 1.9 nM | nih.gov |

| 1H-indazole derivative (Compound 109) | EGFR T790M | 5.3 nM | nih.gov |

| 1H-indazole derivative (Compound 109) | EGFR | 8.3 nM | nih.gov |

| Indazole derivative (Compound 16) | COX-2 | 0.409 µM | tandfonline.com |

| Indazole derivative (Compound 4q) | Butyrylcholinesterase (BChE) | Potent and selective inhibition | monash.edu |

Receptor Agonism/Antagonism at a Molecular Level

The structural framework of indazole has also been successfully employed to develop ligands that modulate the function of cell surface receptors. A notable example is the development of indazole derivatives as antagonists for the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including chemotherapy-induced nausea and vomiting.

Through structural modification of existing compounds, the indazole nucleus was identified as a potent scaffold for 5-HT3 receptor antagonists. nih.gov Specifically, a series of indazole-3-carboxylic acid derivatives were synthesized and evaluated. These studies revealed that the indazole structure could effectively replace other aromatic systems while maintaining high receptor affinity. Further conformational restriction of the side chain led to the identification of highly potent and selective 5-HT3 receptor antagonists. nih.gov One particular derivative, BRL 43694, emerged from these studies as a potent and selective antagonist that proved to be an effective antiemetic agent. nih.gov

Cell-Based Assays for Cellular Pathway Modulation (focus on mechanism, not efficacy/toxicity)

Cell-based assays provide crucial insights into how indazole derivatives modulate intracellular signaling pathways, leading to specific cellular responses. These studies focus on the mechanism of action rather than therapeutic efficacy.

One of the most commonly affected pathways by indazole derivatives is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer. nih.gov A series of 3-amino-1H-indazole derivatives were shown to inhibit this pathway, leading to a variety of cellular effects. nih.gov Mechanistic studies revealed that these compounds inhibit cell proliferation by interfering with DNA synthesis and induce cell cycle arrest at the G2/M phase by regulating proteins such as Cyclin B1. nih.gov

Furthermore, many indazole derivatives have been shown to induce apoptosis (programmed cell death). rsc.orgresearchgate.net This is often achieved through the modulation of key apoptotic proteins. For example, treatment of breast cancer cells with one indazole derivative led to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net These compounds can also decrease the mitochondrial membrane potential and increase the levels of intracellular reactive oxygen species (ROS), both of which are events linked to the induction of apoptosis. researchgate.net In addition to inducing cell death, some indazole derivatives can inhibit cell migration and invasion by modulating the expression of matrix metalloproteinases and their inhibitors. rsc.orgresearchgate.net

| Indazole Derivative Class | Target Pathway/Process | Observed Mechanistic Effect | Reference |

|---|---|---|---|

| 3-amino-1H-indazole derivatives | PI3K/AKT/mTOR Pathway | Inhibition of the pathway, leading to reduced cell proliferation and DNA synthesis. | nih.gov |

| 3-amino-1H-indazole derivatives | Cell Cycle | Induction of G2/M cell cycle arrest via regulation of Cyclin B1. | nih.gov |

| Indazole derivatives (e.g., compound 2f) | Apoptosis | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. | rsc.orgresearchgate.net |

| Indazole derivatives (e.g., compound 2f) | Mitochondrial Function | Decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels. | researchgate.net |

| Indazole derivatives (e.g., compound 2f) | Cell Migration/Invasion | Reduction of matrix metalloproteinase-9 (MMP9) and increase of tissue inhibitor matrix metalloproteinase 2 (TIMP2). | rsc.orgresearchgate.net |

Application as Fluorescent Probes or Chemical Tools in Biological Systems

Heterocyclic compounds, including those with scaffolds similar to indazole, are valuable platforms for the development of fluorescent probes and chemical tools for biological research. periodikos.com.brbath.ac.uk These tools enable the visualization and detection of specific ions, molecules, and cellular processes in living systems. bath.ac.uk

While specific applications of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- as a fluorescent probe are not extensively documented, the general principles of probe design can be applied to the indazole scaffold. For instance, an indazole fused rhodamine dye has been developed as a novel fluorescent probe for detecting mercury ions (Hg²⁺) with high selectivity and sensitivity in cells. researchgate.net The design of such probes often relies on mechanisms like intramolecular charge transfer (ICT) or specific chemical reactions that lead to a change in fluorescence upon binding to the target analyte. researchgate.netnih.gov

The structural features of the indazole core can be modified to create probes for various biological targets. For example, by incorporating specific binding motifs, indazole-based probes could potentially be designed to target specific enzymes or receptors. A novel COX-1-selective fluorescent probe was developed from a 3-(furan-2-yl)-N-aryl 5-amino-pyrazole scaffold by attaching a nitro-benzoxadiazole fluorophore, allowing for the visualization of the enzyme in living cancer cells. nih.gov The presence of a carboxylic acid group, as in the title compound, offers a convenient handle for conjugation to other molecules, such as fluorophores or targeting ligands, a strategy that has been utilized with other heterocyclic acids like coumarin-3-carboxylic acid. mdpi.com This functional group could enable the coupling of the indazole moiety to create more complex chemical tools for biological investigation. mdpi.com

Advanced Analytical Method Development for Research Applications of 1h Indazole 6 Carboxylic Acid, 5 Hydroxy 3 Iodo

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the analysis of indazole derivatives. The separation is typically achieved on a C18 or C8 stationary phase, which allows for the retention of the moderately polar 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- away from non-polar and highly polar impurities. A gradient elution is often preferred to ensure good resolution and peak shape, especially when dealing with complex mixtures that may arise during synthesis or degradation studies.

A typical HPLC method for the purity assessment of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- would involve a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic or trifluoroacetic acid to improve peak shape and ionization in mass spectrometry) and an organic modifier (e.g., acetonitrile or methanol). The use of a diode-array detector (DAD) allows for the simultaneous monitoring of the elution profile at multiple wavelengths, which is useful for peak purity analysis and for detecting impurities that may have different chromophores. For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the compound for further studies.

For chiral indazole derivatives, specialized chiral stationary phases (CSPs) can be employed to separate enantiomers. While 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- is not chiral, this approach is relevant for its derivatives or related compounds where stereoisomerism is a factor ptfarm.plresearchgate.net.

Interactive Data Table: Illustrative HPLC Method Parameters for Analysis of Indazole Derivatives

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and UV transparency. |

| Gradient | 10-90% B over 20 minutes | Ensures elution of a wide range of polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |

| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm | Allows for sensitive detection of the aromatic indazole core. |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Gas Chromatography (GC):

Gas chromatography is generally suitable for volatile and thermally stable compounds. For non-volatile compounds like 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, derivatization is often necessary to increase their volatility and thermal stability. A common derivatization technique is silylation, where active hydrogens (in the hydroxyl and carboxylic acid groups) are replaced with trimethylsilyl (TMS) groups.

The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The use of a flame ionization detector (FID) provides a robust and sensitive means of detection. For more definitive identification of impurities, a mass spectrometer (MS) can be used as the detector. The fragmentation pattern of the derivatized compound and its impurities can provide valuable structural information.

Hyphenated Techniques for Complex Mixture Analysis

For the analysis of complex mixtures containing 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, such as in reaction monitoring, impurity profiling, or metabolite identification, hyphenated techniques that couple a separation method with a powerful detection method are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-.

An electrospray ionization (ESI) source is commonly used to generate ions of the analyte in the gas phase. The mass spectrometer can be operated in either positive or negative ion mode. For 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, negative ion mode would be effective for detecting the deprotonated molecule [M-H]-, while positive ion mode could detect the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in the identification of unknown impurities and degradation products. Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned earlier, GC-MS can be used for the analysis of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- after derivatization. The mass spectrometer provides detailed structural information about the separated components based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying and quantifying trace-level impurities that may be present in the sample. The unique isotopic signature of iodine can also be a useful tool in identifying iodine-containing fragments in the mass spectrum.

Stability Studies under various Research Conditions

Stability studies are crucial to understand the intrinsic stability of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- and to identify potential degradation products. These studies are typically performed under forced degradation conditions, which involve exposing the compound to more severe conditions than it would typically encounter during storage or use ajpsonline.comcreative-biolabs.commedcraveonline.com. The goal is to induce degradation to a limited extent (e.g., 5-20%) to allow for the identification of the primary degradation pathways and the development of a stability-indicating analytical method sgs.com.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients semanticscholar.orgrjptonline.org. HPLC is the most common technique for developing stability-indicating methods.

Forced Degradation Conditions:

Typical stress conditions for forced degradation studies include:

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures. The carboxylic acid and the indazole ring may be susceptible to hydrolysis under these conditions.

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), to assess its susceptibility to oxidation. The electron-rich indazole ring and the hydroxyl group may be prone to oxidation.

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C) to evaluate its thermal stability.

Photostability: The compound is exposed to UV and visible light to determine its sensitivity to photodegradation. The indazole ring system is known to be photoreactive in some cases.

The samples from these stress studies are then analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry, to separate and identify the degradation products.

Interactive Data Table: Typical Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 24-48 hours | Hydrolysis of amide (if present), decarboxylation, ring opening. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C | 24-48 hours | Hydrolysis of amide (if present), de-iodination. |

| Oxidation | 3% H2O2, RT | 24 hours | Oxidation of the indazole ring, formation of N-oxides. |

| Thermal Degradation | 80 °C, solid state | 48 hours | Decarboxylation, general decomposition. |

| Photostability | UV/Vis light exposure | 24-48 hours | Photodimerization, photo-oxidation, ring rearrangement. |

Future Research Directions and Potential Applications in Academic Research

Untapped Synthetic Avenues for Complex Indazole Architectures

The structure of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- is ripe for the development of novel and complex molecular architectures. The presence of the iodine atom at the 3-position is particularly significant, as it serves as a versatile precursor for a wide array of transition-metal-catalyzed cross-coupling reactions. This opens up untapped avenues for creating libraries of intricate indazole derivatives that are otherwise difficult to synthesize. nih.gov

Future synthetic research could focus on:

Elaborating the Core Scaffold: Utilizing the C-I bond for reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, vinyl, and amino substituents. This would allow for the systematic exploration of the chemical space around the indazole core.

Functional Group Interconversion: The carboxylic acid at the 6-position can be converted into a wide range of functional groups, including amides, esters, and alcohols. Amide coupling, in particular, allows for the introduction of diverse side chains, a common strategy in medicinal chemistry to modulate pharmacological properties. nih.gov

Multi-component Reactions: Designing novel one-pot, multi-component reactions using the indazole as a key building block to rapidly generate molecular complexity.

Regioselective Functionalization: Exploring the directing effects of the existing hydroxyl and carboxyl groups to achieve regioselective C-H activation and functionalization at other positions on the benzene (B151609) ring portion of the scaffold.

Table 1: Potential Cross-Coupling Reactions for Synthetic Elaboration

| Reaction Name | Reagents/Catalyst (Example) | Introduced Moiety |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Vinyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

Novel Reactivity Pathways and Catalytic Transformations

Beyond its use as a synthetic intermediate, the inherent reactivity of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- could be harnessed in novel catalytic transformations. The electron-rich nature of the indazole ring system, combined with the specific electronic effects of its substituents, presents opportunities for exploring new chemical reactions.

Potential research directions include:

Photoredox Catalysis: The C-I bond is susceptible to homolytic cleavage under photoredox conditions, which could enable novel radical-based C-C or C-heteroatom bond-forming reactions.

Organocatalysis: The hydroxyl and carboxylic acid groups could act as hydrogen-bond donors to activate substrates or organize transition states in organocatalytic reactions.

Metal-Ligand Complexation: The indazole nitrogen atoms can act as ligands for transition metals. researchgate.net This could be explored to create novel indazole-based catalysts for various organic transformations, where the indazole is not just a scaffold but an active component of the catalytic cycle.

Design of Next-Generation Molecular Probes and Tools

In chemical biology, molecular probes are essential for studying biological processes. The trifunctional nature of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- makes it an excellent starting point for the rational design of next-generation probes. The indazole scaffold itself is prevalent in many bioactive molecules, providing a good foundation for targeting specific proteins. nih.gov

This compound could be developed into:

Photoaffinity Labels: The C-I bond can be used to attach photoreactive groups. Upon binding to a target protein, UV irradiation would generate a reactive species that forms a covalent bond, allowing for target identification.

Fluorescent Probes: The iodo group can be replaced with a fluorophore via cross-coupling reactions. The resulting probe's fluorescence might change upon binding to a target, enabling visualization and quantification of biological interactions.

Bifunctional Molecules: The carboxylic acid provides a convenient attachment point for linkers connected to other molecules of interest, such as biotin (B1667282) for affinity purification or a degron for targeted protein degradation (e.g., PROTACs).

Integration with High-Throughput Screening and Computational Drug Discovery Pipelines (Purely theoretical/in silico)

The compound is an ideal candidate for integration into modern, computer-aided drug discovery (CADD) workflows. beilstein-journals.org Its rigid bicyclic core provides a well-defined three-dimensional structure suitable for computational modeling, while its multiple functionalization points are perfect for creating large, diverse virtual libraries for in silico screening. nih.govewadirect.com

Theoretical research could focus on:

Virtual Library Generation: Using the synthetic routes outlined in section 9.1 as a basis for creating large, synthetically feasible virtual libraries. Millions of virtual derivatives can be generated by computationally adding diverse chemical groups at the 3- and 6-positions.

High-Throughput Virtual Screening (HTVS): These virtual libraries can be screened against the crystal structures of disease-relevant protein targets using molecular docking to predict binding affinities and identify potential hits. nih.gov This approach accelerates the initial stages of drug discovery at a fraction of the cost of experimental screening. beilstein-journals.org

Pharmacophore Modeling and QSAR: For a series of related indazole compounds with known biological activity, this molecule could serve as a template for developing pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) models. These models help to identify the key chemical features required for activity and to predict the potency of novel, unsynthesized compounds. nih.gov

Table 2: Application in Computational Drug Discovery Pipelines

| Technique | Application |

|---|---|

| Virtual Library Design | Generate millions of theoretical derivatives based on the indazole scaffold for in silico testing. |

| Molecular Docking | Predict the binding mode and affinity of virtual compounds to a protein target. clinpractice.ru |

| Pharmacophore Modeling | Define the essential 3D arrangement of features necessary for biological activity. |

| QSAR | Develop mathematical models that correlate chemical structure with biological activity. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. dntb.gov.ua |

Role in Materials Science or Supramolecular Chemistry

The potential applications of this compound are not limited to the life sciences. The structural features of 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo- make it an intriguing building block for materials science and supramolecular chemistry. Indazole-containing compounds are being explored for their potential in creating materials with specific electronic or optical properties. chemimpex.com

Future research could explore its use in:

Crystal Engineering: The N-H, O-H, and carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming predictable and robust supramolecular synthons. The iodine atom can participate in halogen bonding, a highly directional and tunable non-covalent interaction. The interplay of these interactions could be used to design and construct novel crystalline materials with desired topologies and properties.

Organic Semiconductors: The extended π-system of the indazole ring suggests potential for applications in organic electronics. Derivatives could be synthesized and evaluated for their charge-transport properties.

Gels and Liquid Crystals: Appropriate modification of the scaffold with long alkyl chains could lead to the formation of self-assembled soft materials like organogels or liquid crystals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-?

- The compound can be synthesized via diazotization reactions using 5-hydroxy-3-iodo-1H-indazole-6-carboxylic acid precursors. Method A (evidence 7, 10) involves refluxing with acetic acid and sodium acetate under controlled stoichiometric ratios (e.g., 1:2 metal-to-ligand for coordination polymers). For higher yields, a modified approach (evidence 15) employs catalytic systems like Pd/C or CuI under inert atmospheres, achieving >80% purity post-recrystallization from DMF/acetic acid mixtures. Key parameters include reaction time (3–5 h) and temperature (80–100°C) to avoid side-product formation .

Q. How is structural characterization performed for this compound?

- Single-crystal X-ray diffraction (SCXRD) is critical for determining coordination geometries in metal-organic frameworks (MOFs) (evidence 7, 10). For ligand characterization, Fourier-transform infrared (FTIR) spectroscopy identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad band ~3200 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H/¹³C) resolves substituent positions: the iodine atom at C3 causes distinct deshielding (~δ 140 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 335.92) .

Q. What purification strategies are effective for isolating 1H-Indazole-6-carboxylic acid derivatives?

- Recrystallization from DMF/acetic acid (1:1 v/v) yields high-purity crystals (evidence 7, 15). For polar impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves iodinated byproducts, with retention times calibrated against standards .

Advanced Research Questions

Q. How do metal-ion choices (e.g., Zn²⁺ vs. Cd²⁺) affect the photoluminescence properties of coordination polymers derived from this ligand?

- Zn(II) forms 1D double chains ([Zn(L)(H₂O)]ₙ) with ligand-centered π→π* transitions (emission λ_max = 420 nm), while Cd(II) generates 3D networks ([Cd₂(HL)₄]ₙ) with redshifted emission (λ_max = 450 nm) due to enhanced metal-ligand charge transfer (evidence 7, 10). Time-dependent density functional theory (TD-DFT) calculations correlate structural distortion (Cd’s larger ionic radius) with emission shifts. Stability in aqueous solutions is higher for Cd-MOFs (quantum yield Φ = 0.15 vs. 0.08 for Zn) .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

- Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM in independent studies) may arise from assay conditions (evidence 17, 19). Standardizing ATP concentrations (e.g., 100 μM) and using recombinant enzymes (vs. cell lysates) reduces variability. Dose-response curves should include positive controls (e.g., staurosporine) and triplicate measurements. Conflicting solubility data (DMSO vs. PBS) necessitate dynamic light scattering (DLS) to confirm colloidal aggregation .

Q. How can stability challenges in aqueous solutions be mitigated for pharmacological applications?

- The compound’s hydrolytic instability (t₁/₂ < 24 h in PBS pH 7.4) is addressed via prodrug strategies (evidence 20). Esterification of the carboxylic acid group (e.g., methyl ester) improves logP by 1.5 units, enhancing membrane permeability. Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS degradation profiling identify major breakdown products (e.g., deiodinated analogs) .

Q. What computational methods validate the ligand’s electronic transitions in photoluminescent MOFs?

- TD-DFT simulations (B3LYP/6-311G** basis set) reproduce experimental emission spectra by modeling HOMO→LUMO gaps (evidence 7, 10). For [Zn(L)(H₂O)]ₙ, HOMO localizes on the indazole ring (-6.2 eV), while LUMO resides on the carboxylate (-3.8 eV). Solvent effects (PCM model) and spin-orbit coupling (for Cd) refine prediction accuracy (R² > 0.95 vs. experimental data) .

Methodological Recommendations

- Synthetic Optimization : Prioritize Cd(II) for MOFs with higher dimensionality and photostability (evidence 10).

- Data Reproducibility : Use standardized bioassay protocols and orthogonal characterization (SCXRD + HRMS) to resolve contradictions (evidence 17, 19).

- Stability Testing : Combine accelerated aging with molecular dynamics simulations to predict shelf-life (evidence 20).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.